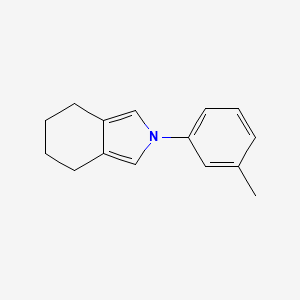
2H-Isoindole, 4,5,6,7-tetrahydro-2-(3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Isoindole, 4,5,6,7-tetrahydro-2-(3-methylphenyl)-: is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This specific compound is characterized by the presence of a tetrahydroisoindole structure with a 3-methylphenyl substituent at the second position. It is a solid at room temperature and is known for its aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: The preparation of 2H-Isoindole, 4,5,6,7-tetrahydro-2-(3-methylphenyl)- can be achieved through a cyclization reaction.
Fischer Indole Synthesis: Another method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, facilitating various organic transformations.
Biology:
Fluorescent Probes: The compound can be used as a fluorescent probe in biological studies due to its aromatic properties.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2H-Isoindole, 4,5,6,7-tetrahydro-2-(3-methylphenyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-2H-isoindole: This compound shares a similar core structure but lacks the 3-methylphenyl substituent.
4,7-Dihydroisoindole: Another related compound with a similar isoindole structure but different substituents.
Uniqueness: The presence of the 3-methylphenyl substituent at the second position of the isoindole ring makes 2H-Isoindole, 4,5,6,7-tetrahydro-2-(3-methylphenyl)- unique
Properties
CAS No. |
61910-27-8 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-(3-methylphenyl)-4,5,6,7-tetrahydroisoindole |
InChI |
InChI=1S/C15H17N/c1-12-5-4-8-15(9-12)16-10-13-6-2-3-7-14(13)11-16/h4-5,8-11H,2-3,6-7H2,1H3 |
InChI Key |
BKCZVWIQYQMLNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C3CCCCC3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















